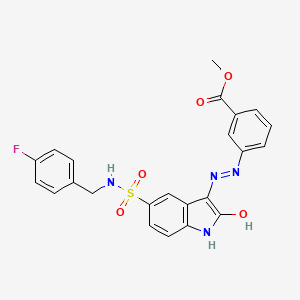

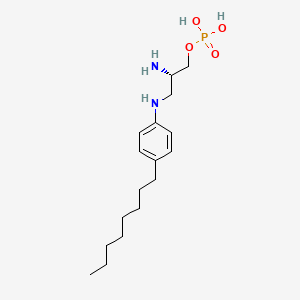

(R)-4-Cyclopropyl-7,8-difluoro-5-(4-(trifluoromethyl)phenylsulfonyl)-4,5-dihydro-1H-pyrazolo(4,3-c)quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

ELND006 is a novel gamma secretase inhibitor that was under investigation for the treatment of Alzheimer’s disease. Gamma secretase is an enzyme complex that plays a crucial role in the production of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease. ELND006 was designed to selectively inhibit gamma secretase, thereby reducing the production of amyloid-beta peptides while sparing other essential functions of the enzyme .

Aplicaciones Científicas De Investigación

Chemistry: ELND006 serves as a model compound for studying gamma secretase inhibition and its effects on amyloid-beta production.

Biology: The compound is used to investigate the role of gamma secretase in cellular processes and its impact on amyloid precursor protein processing.

Medicine: ELND006 was explored as a therapeutic agent for Alzheimer’s disease due to its ability to reduce amyloid-beta levels in the brain.

Industry: The nanosuspension formulation of ELND006 has applications in drug delivery systems, improving the bioavailability of poorly soluble compounds

Métodos De Preparación

Synthetic Routes and Reaction Conditions: ELND006 is synthesized through a series of chemical reactions that involve the formation of a gamma secretase inhibitor scaffold. The synthetic strategy emphasizes diversity and chirality to achieve the desired selectivity and potency. The compound is formulated as a nanosuspension with a mean particle size of less than 200 nanometers, which improves its solubility and bioavailability .

Industrial Production Methods: The industrial production of ELND006 involves the development of a nanosuspension formulation to enhance its oral bioavailability. This formulation is stable in particle size and crystallinity for over one year. The nanosuspension is prepared using hydrophilic, non-aqueous solvents that prevent crystallization and ensure compatibility with delivery systems such as ALZET osmotic pumps .

Análisis De Reacciones Químicas

Types of Reactions: ELND006 undergoes various chemical reactions, including:

Oxidation: ELND006 can be oxidized under specific conditions to form oxidized derivatives.

Reduction: The compound can be reduced to form reduced derivatives.

Substitution: ELND006 can undergo substitution reactions where specific functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of ELND006, which may exhibit different pharmacological properties .

Mecanismo De Acción

ELND006 exerts its effects by selectively inhibiting gamma secretase, an enzyme complex involved in the cleavage of amyloid precursor protein. By inhibiting gamma secretase, ELND006 reduces the production of amyloid-beta peptides, which are believed to contribute to the formation of amyloid plaques in the brain. This selective inhibition spares other essential functions of gamma secretase, such as Notch signaling, thereby minimizing potential side effects .

Similar Compounds:

Semagacestat: Another gamma secretase inhibitor that was investigated for Alzheimer’s disease but failed in clinical trials due to adverse effects.

Begacestat: A gamma secretase inhibitor with similar properties but different selectivity profiles.

Avagacestat: Another compound in the same class, with distinct pharmacokinetic and pharmacodynamic properties.

Uniqueness of ELND006: ELND006 is unique in its selective inhibition of gamma secretase, which allows it to reduce amyloid-beta production while sparing Notch signaling. This selectivity is achieved through a synthetic strategy that emphasizes diversity and chirality. Additionally, the nanosuspension formulation of ELND006 significantly improves its oral bioavailability and reduces variability due to food intake .

Propiedades

Número CAS |

959997-22-9 |

|---|---|

Fórmula molecular |

C20H14F5N3O2S |

Peso molecular |

455.4 g/mol |

Nombre IUPAC |

(4R)-4-cyclopropyl-7,8-difluoro-5-[4-(trifluoromethyl)phenyl]sulfonyl-1,4-dihydropyrazolo[4,3-c]quinoline |

InChI |

InChI=1S/C20H14F5N3O2S/c21-15-7-13-17(8-16(15)22)28(19(10-1-2-10)14-9-26-27-18(13)14)31(29,30)12-5-3-11(4-6-12)20(23,24)25/h3-10,19H,1-2H2,(H,26,27)/t19-/m1/s1 |

Clave InChI |

XODSHWXKSMPDRP-LJQANCHMSA-N |

SMILES isomérico |

C1CC1[C@@H]2C3=C(C4=CC(=C(C=C4N2S(=O)(=O)C5=CC=C(C=C5)C(F)(F)F)F)F)NN=C3 |

SMILES |

C1CC1C2C3=C(C4=CC(=C(C=C4N2S(=O)(=O)C5=CC=C(C=C5)C(F)(F)F)F)F)NN=C3 |

SMILES canónico |

C1CC1C2C3=C(C4=CC(=C(C=C4N2S(=O)(=O)C5=CC=C(C=C5)C(F)(F)F)F)F)NN=C3 |

Sinónimos |

(4R)-4-cyclopropyl-7,8-difluoro-4,5-dihydro-5-[[4-(trifluoromethyl)phenyl]sulfonyl]-1H-Pyrazolo[4,3- c]quinoline |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

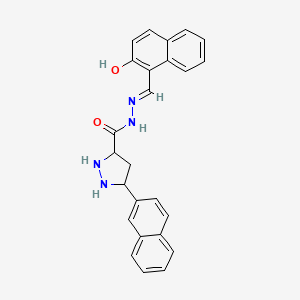

![2-[3-[(3R)-3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]butoxy]phenyl]acetic acid;hydrochloride](/img/structure/B560420.png)

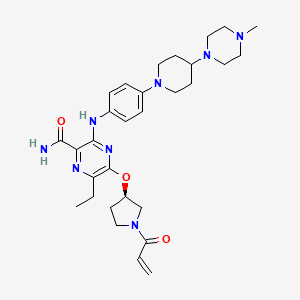

![4-[2-(3,5-Dimethoxyphenyl)ethenyl]pyridine](/img/structure/B560423.png)

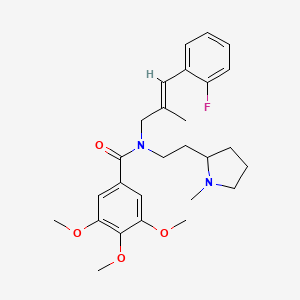

![[(1R,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl-[[4-(2-iodophenyl)phenyl]methyl]-dimethylazanium;iodide](/img/structure/B560427.png)

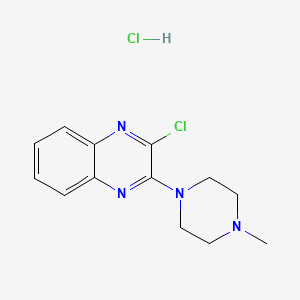

![4-(9H-carbazol-4-yloxy)-1-[2-(2-methoxyphenoxy)ethylamino]butan-2-ol](/img/structure/B560432.png)

![1-ethylsulfinyl-N-[(4-hex-5-ynoxyphenyl)methyl]-N-(5-oxohexyl)formamide](/img/structure/B560438.png)